Dimethylammonium pentaborate

Description

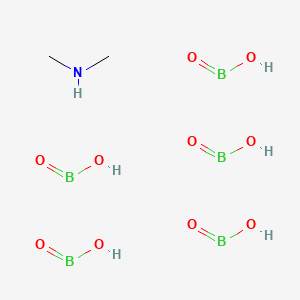

Structure

2D Structure

Properties

CAS No. |

73398-94-4 |

|---|---|

Molecular Formula |

C2H12B5NO10 |

Molecular Weight |

264.2 g/mol |

IUPAC Name |

N-methylmethanamine;oxoborinic acid |

InChI |

InChI=1S/C2H7N.5BHO2/c1-3-2;5*2-1-3/h3H,1-2H3;5*2H |

InChI Key |

WEKQCJWSKSCKHF-UHFFFAOYSA-N |

Canonical SMILES |

B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.CNC |

Origin of Product |

United States |

Synthetic Methodologies for Dimethylammonium Pentaborate

Aqueous Solution Synthesis Approaches

The primary methods for synthesizing dimethylammonium pentaborate involve reactions in aqueous media, taking advantage of the solubility of boric acid and the basicity of dimethylamine (B145610).

Reaction Protocols Involving Boric Acid and Dimethylamine

The most direct and common method for preparing this compound involves the reaction of boric acid (H₃BO₃) with dimethylamine ((CH₃)₂NH) in an aqueous solution. mdpi.com In a typical procedure, an excess of boric acid is dissolved in water, to which a solution of dimethylamine is added. mdpi.comnih.gov The reaction mixture is stirred, and upon partial evaporation of the solvent, crystals of this compound are formed. nih.gov

Many organic bases react with boric acid in aqueous solutions to produce pentaborate(1-) salts, where the protonated organic base serves as the non-metal cation (NMC). rsc.org The formation of the pentaborate anion is part of a complex equilibrium in aqueous solutions of boric acid under basic conditions, which creates a dynamic combinatorial library of various polyborate anions. rsc.orgsoton.ac.uk Although species like triborate and tetraborate (B1243019) are often more dominant in solution, the pentaborate anion frequently crystallizes preferentially due to the structure-directing influence of the cation. rsc.orgresearchgate.net For the synthesis of [Me₂NH₂][B₅O₆(OH)₄], a 10:1 molar ratio of boric acid to the diamine precursor is often employed to achieve high yields. mdpi.comnih.gov

Utilization of Hydroxide-Activated Ion-Exchange Resins

An alternative strategy for the synthesis of pentaborate salts, particularly those with quaternary ammonium (B1175870) cations, involves the use of hydroxide-activated (OH⁻) ion-exchange resins. mdpi.com This method is especially useful when starting from a halide salt of the desired cation, such as dimethylammonium chloride.

In this approach, a solution of the ammonium halide salt is passed through a column containing a strong base anion exchange resin in the hydroxide (B78521) form. nih.govmdpi.com This process exchanges the halide anions for hydroxide anions, resulting in a solution of the ammonium hydroxide. Subsequently, boric acid is added to this basic solution. nih.gov The reaction between the in-situ-generated ammonium hydroxide and boric acid leads to the formation of the desired pentaborate salt. This technique avoids the direct addition of a free amine, offering a different pathway to control the reaction conditions. For example, various pentaborate salts have been synthesized by stirring the corresponding ammonium iodide salt with DOWEX 550A ion-exchange resin (OH⁻ form), followed by the addition of boric acid to the filtrate. nih.gov

Templated Crystallization Techniques and Conditions

The crystallization of this compound is not merely a precipitation event but a carefully orchestrated self-assembly process where the cation plays a crucial role in directing the structure.

Role of Organic Cations in Anion Templating

Organic cations, such as dimethylammonium, are known to act as templates or structure-directing agents in the crystallization of polyborate salts. rsc.orgresearchgate.net These cations influence the final structure through their size, charge, and capacity for hydrogen bonding. rsc.org In the solid state, pentaborate anions, [B₅O₆(OH)₄]⁻, link together via extensive O-H···O hydrogen bonds to form supramolecular host frameworks. researchgate.netresearchgate.net The organic cations are situated within the cavities or channels of this anionic lattice. bangor.ac.uk

The formation of these stable, three-dimensional hydrogen-bonded networks is a strong driving force that favors the crystallization of pentaborate salts over other polyborate species that might be more abundant in the solution phase. rsc.orgresearchgate.net The specific geometry and hydrogen-bonding capabilities of the dimethylammonium cation guide the assembly of the pentaborate anions, leading to the specific crystalline architecture of [NH₂(CH₃)₂][B₅O₆(OH)₄].

Control of Reaction Stoichiometry and Solvent Systems

Control over reaction stoichiometry is critical in borate (B1201080) chemistry to favor the formation of a specific polyanion. wikipedia.org For the synthesis of pentaborate salts, a significant excess of boric acid is typically used. A common and effective molar ratio for reacting a free amine with boric acid is 1:10, although ratios like 1:5 are also used to obtain quantitative yields. mdpi.combangor.ac.ukdergipark.org.tr This excess of boric acid helps to maintain the necessary concentration and pH conditions that favor the formation of the [B₅O₆(OH)₄]⁻ anion within the complex equilibrium of borate species in solution. wikipedia.org

The solvent system is also a key parameter. Aqueous solutions are most common for the synthesis of non-metal cation pentaborates due to the good solubility of boric acid and the basicity of amines in water. mdpi.comnih.gov However, for certain syntheses, particularly when aiming to avoid the high basicity of free amines in water, non-aqueous solvents like toluene (B28343) or benzene (B151609) may be employed. researchgate.netnih.gov In such systems, water can be removed azeotropically to drive the reaction. researchgate.net

Preparation of Related Dimethylammonium-Borate Architectures

While the pentaborate is a common product, the dimethylammonium cation can also be paired with other borate anions, leading to different structural architectures. These are often not polyborates but rather borate esters or complexes derived from other ligands.

For instance, dimethylammonium borate salts have been synthesized by reacting boric acid with catechols or other diols in the presence of dimethylamine, often in a solvent like dimethylformamide (DMF) at elevated temperatures. researchgate.net An example is dimethylammoniumbis(p-tert-butylcatecholato) borate, which forms a dimeric complex. researchgate.net Another related compound is dimethylammonium bis(naphthalene-2,3-diolato)borate. researchgate.net In these structures, the boron atom is tetrahedrally coordinated to four oxygen atoms from the organic diol ligands, forming a complex anion with the dimethylammonium cation acting as the counterion.

Furthermore, a different type of compound, dimethylamine-borane ((CH₃)₂NH·BH₃), can be prepared by reacting an alkali metal borohydride (B1222165) with a dimethylammonium salt (like dimethylammonium chloride) in a mixed solvent system, such as liquid dimethylamine and toluene. google.com This product is a neutral molecule with a dative B-N bond, which is structurally distinct from the ionic nature of this compound.

Investigation of Synthetic Yields and Reproducibility

The synthesis of this compound, along with structurally similar alkylammonium pentaborate salts, has been shown to be both high-yielding and reproducible. The primary synthetic route involves the reaction of an amine with boric acid in an aqueous solution. Research indicates that this method consistently produces the desired pentaborate salt in high purity and significant quantities.

Detailed studies have been conducted on the synthesis of a series of pentaborate(1-) salts using various N-substituted diaminoalkanes and simple amines. nih.govmdpi.com In a common procedure, 10 equivalents of boric acid are reacted with the corresponding amine in an aqueous solution at room temperature. nih.govmdpi.com This approach has been successful in preparing crystalline solids of compounds such as [Me₂NH₂][B₅O₆(OH)₄] in good yield. nih.govmdpi.com For a range of related alkylammonium pentaborates prepared under these mild conditions, reported yields are consistently high, typically falling within the 87% to 99% range. nih.govmdpi.com This high level of efficiency and the consistency of the outcomes across different but related reactants underscore the reproducibility of the synthetic method.

For instance, the synthesis of [Me₂NH(CH₂)₂NHMe₂][B₅O₆(OH)₄]₂ resulted in a 99% yield, while the preparation of [Et₂NH(CH₂)₂NHEt₂][B₅O₆(OH)₄]₂ yielded 91%. nih.gov The synthesis of [Et₂NH₂][B₅O₆(OH)₄], a compound closely related to this compound, also proceeded with a near-quantitative yield of 99%. nih.gov The successful isolation of these compounds in such high yields suggests that the crystallization of the pentaborate anion from a dynamic combinatorial library of polyborate species in solution is a highly favorable process under these conditions. researchgate.net

The following table summarizes the reported yields for this compound's parent compound and other related alkylammonium pentaborate salts synthesized via the reaction of the corresponding amine with boric acid.

| Compound Name | Chemical Formula | Reactants | Reported Yield | Source |

|---|---|---|---|---|

| [Me₂NH(CH₂)₂NHMe₂][B₅O₆(OH)₄]₂ | C₆H₂₆B₁₀N₂O₂₀ | B(OH)₃ and Me₂N(CH₂)₂NMe₂ | 99% | nih.gov |

| [Et₂NH(CH₂)₂NHEt₂][B₅O₆(OH)₄]₂ | C₁₀H₃₄B₁₀N₂O₂₀ | B(OH)₃ and Et₂N(CH₂)₂NEt₂ | 91% | nih.gov |

| [Et₂NH₂][B₅O₆(OH)₄] | C₄H₁₆B₅NO₁₀ | B(OH)₃ and Et₂NCH₂NEt₂ | 99% | nih.gov |

| This compound | [Me₂NH₂][B₅O₆(OH)₄] | B(OH)₃ and Dimethylamine source | Good Yield | nih.govmdpi.com |

| Histidine Pentaborate | C₆H₁₃B₅N₃O₁₂ | B(OH)₃ and Histidine | 75% | dergipark.org.tr |

| Arginine Pentaborate | C₆H₁₈B₅N₄O₁₂ | B(OH)₃ and Arginine | 65% | dergipark.org.tr |

Structural Elucidation and Crystallographic Analysis of Dimethylammonium Pentaborate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and atomic coordinates. unica.it This method is indispensable for the unambiguous determination of a compound's molecular structure.

Determination of Unit Cell Parameters and Space Group

The initial step in a single-crystal XRD study involves the precise determination of the unit cell, which is the basic repeating parallelepiped that forms the entire crystal lattice. For diethylammonium pentaborate, crystals suitable for SC-XRD were obtained by recrystallization from water. bangor.ac.uk The crystallographic analysis revealed a triclinic system with the space group P-1. bangor.ac.uk The unit cell parameters and other crystal data are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₄H₁₆B₅NO₁₀ |

| Formula Weight | 292.23 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (MoKα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 8.3793(3) Å |

| b | 8.8187(4) Å |

| c | 10.0877(4) Å |

| α | 80.961(3)° |

| β | 76.057(3)° |

| γ | 68.269(4)° |

| Volume | 670.14(5) ų |

| Z | 2 |

Data sourced from Beckett et al. (2020). bangor.ac.uk

Analysis of Atomic Coordinates and Bond Geometries

Following the determination of the unit cell, the refinement of the crystal structure allows for the precise location of each atom. This, in turn, enables the calculation of bond lengths and angles. The bond geometries within the diethylammonium pentaborate crystal are consistent with those observed in other pentaborate structures. bangor.ac.uk

| Bond/Angle | Typical Range (Å or °) |

|---|---|

| B(tetrahedral)-O | ~1.45 - 1.49 Å |

| B(trigonal)-O | ~1.34 - 1.39 Å |

| O-B(tetrahedral)-O | ~109.5° |

| O-B(trigonal)-O | ~120° |

Characterization of Dimethylammonium Cation Conformation

| Bond/Angle | Typical Range (Å or °) |

|---|---|

| C-N | ~1.47 Å |

| N-H | ~1.01 Å |

| C-N-C | ~109.5° |

| H-N-H | ~109.5° |

Powder X-ray Diffraction Techniques for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD, primarily used for the identification of crystalline phases and the assessment of sample purity. carleton.edu The technique involves irradiating a finely ground, powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles.

Assessment of Crystallinity and Phase Purity

For a synthesized sample of dimethylammonium pentaborate, PXRD is the standard method to confirm its bulk identity and purity. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline solid.

The crystallinity of the material is indicated by the presence of sharp, well-defined peaks in the diffraction pattern. Broad, diffuse features would suggest the presence of amorphous (non-crystalline) content. wikipedia.org

Phase purity is assessed by comparing the experimental PXRD pattern with a reference pattern. This reference can be generated from the single-crystal structure data or obtained from a crystallographic database. The absence of additional peaks in the experimental pattern indicates that the sample is a single, pure crystalline phase. carleton.edu Conversely, the presence of unexpected peaks would signify contamination with other crystalline materials, such as unreacted starting materials or different polymorphic forms of the product. bangor.ac.uk

Application for Non-Single-Crystal Forms

While single-crystal X-ray diffraction provides the most definitive structural data, it is not always feasible to grow crystals of sufficient size and quality. In such cases, or for routine characterization, several analytical techniques are employed to study non-single-crystal forms of this compound and related compounds.

Powder X-ray Diffraction (PXRD) is a primary tool for analyzing polycrystalline or powdered samples. The resulting diffraction pattern serves as a fingerprint for the crystalline phase, confirming the formation of the pentaborate salt. For novel amino acid pentaborate salts that could not be isolated as single crystals, PXRD confirmed that the materials were crystalline. nih.gov

Spectroscopic methods are also crucial. Fourier-transform infrared (FT-IR) spectroscopy helps identify functional groups and bonding environments within the compound. In various non-metal cation pentaborate salts, characteristic peaks for B-O bonds in both BO₃ and BO₄ units, as well as N-H and O-H stretching vibrations, are readily identified, confirming the presence of the constituent ions. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, is highly informative for borate (B1201080) compounds. In aqueous solutions, pentaborate salts typically show a characteristic pattern of three peaks, confirming the presence of the pentaborate anion in solution, although it exists in equilibrium with other borate species. mdpi.comresearchgate.net ¹H and ¹³C NMR spectra are used to confirm the structure of the organic cation. mdpi.comnih.gov

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), provide information on the thermal stability of the compound and its decomposition pathway. For numerous non-metal cation pentaborates, TGA shows a multi-stage decomposition, typically beginning with dehydration (loss of water) at lower temperatures, followed by the oxidation and decomposition of the organic cation at higher temperatures, ultimately leaving a residue of boric oxide (B₂O₃). bangor.ac.ukmdpi.com

Supramolecular Architecture and Intermolecular Interactions

The solid-state structure of this compound is not merely a collection of individual ions but a complex supramolecular assembly governed by extensive and directional intermolecular forces, primarily hydrogen bonding.

Investigation of Anion-Anion O-H···O Hydrogen Bonding Motifs

The pentaborate anion itself is rich in hydrogen bonding capabilities, with four hydroxyl (B-OH) groups that act as donors and numerous oxygen atoms that can act as acceptors. mdpi.com These functionalities lead to extensive O-H···O hydrogen bonding between adjacent pentaborate anions, creating a robust, self-assembled anionic lattice. bangor.ac.ukresearchgate.net

Table 1: Common Hydrogen Bonding Motifs in Pentaborate Salts

| Motif Name | Etter Notation | Description |

|---|---|---|

| Reciprocal Pair | R²₂(8) | Two anions linked by a pair of self-complementary hydrogen bonds, forming a ring. |

| Chain | C(8) | Anions linked sequentially to form a chain. |

| Herringbone | - | A 3D network typically formed by α,α,α,β acceptor site interactions. |

Elucidation of Three-Dimensional Network Formation

The combination of charge-assisted N-H···O cation-anion bonds and the extensive O-H···O anion-anion interactions results in the formation of a complex and stable three-dimensional network. nih.govnih.govrsc.org The pentaborate anions first self-assemble into a "giant" anionic lattice, characterized by channels and cavities. bangor.ac.uksoton.ac.uk The dimethylammonium cations are then situated within these cavities, interacting with the surrounding anionic framework through the N-H···O hydrogen bonds. soton.ac.uk The perpendicular arrangement of the two boroxole rings within each pentaborate anion contributes to the inherently 3D nature of the resulting H-bonded lattice. soton.ac.uk

Role of Hydrogen Bonding in Solid-State Packing and Stability

Hydrogen bonding is the dominant force directing the solid-state packing and ensuring the stability of this compound. nih.govnih.govosti.gov The formation of the extensive, cooperative hydrogen-bonded network is a strong driving force in the crystallization process, favoring the formation of the pentaborate anion from a complex equilibrium of borate species in solution. nih.gov These interactions are directional and specific, leading to well-ordered crystalline structures rather than amorphous solids.

Structural Comparisons with Analogous Non-Metal Cation Pentaborates

The structure of this compound can be understood more clearly by comparing it with pentaborates containing other non-metal cations. The size, shape, and hydrogen-bonding capability of the cation play a significant role in "templating" the final supramolecular architecture of the anionic lattice. soton.ac.uk

For instance, replacing the dimethylammonium cation with a larger one, like N,N,N-trimethyl-1-adamantylammonium, can force the anionic lattice to expand. bangor.ac.uk This expansion is often accommodated by the inclusion of solvent molecules (e.g., water) or boric acid molecules, which act as "spacers" within the H-bonded network. researchgate.netbangor.ac.uk

With cations derived from amino acids, which possess both -NH₃⁺ and -COO⁻ groups, the potential for complex hydrogen bonding increases, though single crystals are harder to obtain. nih.gov In salts with larger, more sterically demanding cations like those derived from 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the cations fill the voids in extensively H-bonded supramolecular anionic lattices. soton.ac.ukbangor.ac.uk

The number of H-bond donor sites on the cation is also critical. Guanidinium and its derivatives, which can have multiple N-H donors, compete to form either strong cation-anion H-bonded motifs or allow the anion-anion interactions to dominate, depending on stoichiometry and packing effects. mdpi.comsoton.ac.uk The relatively simple dimethylammonium cation, with its two donor sites, fits neatly into the pre-organized anionic pentaborate framework, leading to a stable, well-defined structure.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diethylammonium pentaborate |

| N,N,N-trimethyl-1-adamantylammonium pentaborate |

| Guanidinium pentaborate |

| Boric acid |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local atomic environments in dimethylammonium pentaborate. By analyzing the spectra of different nuclei (¹H, ¹¹B, ¹³C), it is possible to confirm the structure of both the organic cation and the inorganic polyborate anion.

The ¹H NMR spectrum of this compound is characterized by the signal from the dimethylammonium cation, [(CH₃)₂NH₂]⁺. Due to the molecular symmetry of the cation, the six protons of the two methyl groups are chemically equivalent. This equivalence results in a single, sharp resonance signal (a singlet) in the spectrum. docbrown.info In a reported analysis of a this compound salt, this signal was observed at a chemical shift of approximately 2.59 ppm. nih.gov The integration of this peak corresponds to the six hydrogen atoms of the methyl groups. The two protons attached to the nitrogen atom may also produce a signal, though its observation can be complicated by factors such as chemical exchange with solvent protons.

Table 1: ¹H NMR Data for the Dimethylammonium Cation in a Pentaborate Salt

| Functional Group | Chemical Shift (δ) in ppm | Multiplicity | Integration |

|---|

¹¹B NMR spectroscopy is particularly informative for characterizing the structure of the pentaborate anion, [B₅O₆(OH)₄]⁻. When dissolved, especially in aqueous media, polyborate anions can exist in a complex equilibrium with other borate (B1201080) species, such as boric acid and triborate. researchgate.netsoton.ac.uk This equilibrium is reflected in the ¹¹B NMR spectrum, which typically shows multiple signals. soton.ac.uk

For this compound, three distinct signals are commonly observed. nih.gov

A peak at approximately 1.1 ppm is characteristic of the single tetrahedrally coordinated (sp³) boron atom at the center of the pentaborate structure. nih.govresearchgate.net

A signal around 13.2 ppm can be attributed to trigonal boron atoms within a triborate structure, present as part of the aqueous equilibrium. nih.govresearchgate.net

A third signal observed at a higher chemical shift, around 18.8 ppm, is typically assigned to free boric acid, B(OH)₃, which also coexists in the solution. nih.govresearchgate.net

The relative intensities of these peaks can vary depending on the sample's specific composition and the attainment of equilibrium in the solvent. soton.ac.uk

The ¹³C NMR spectrum provides further confirmation of the dimethylammonium cation's structure. Similar to the protons, the two methyl carbon atoms in the [(CH₃)₂NH₂]⁺ cation are chemically equivalent due to the molecule's symmetry. docbrown.info This results in the appearance of a single resonance peak in the ¹³C NMR spectrum. For this compound, this signal has been reported at a chemical shift of 34.42 ppm. nih.gov

Table 2: ¹³C NMR Data for the Dimethylammonium Cation in a Pentaborate Salt

| Carbon Environment | Chemical Shift (δ) in ppm |

|---|

The structure of the pentaborate anion, [B₅O₆(OH)₄]⁻, consists of two six-membered boroxole rings joined by a common spiro-boron atom. This central boron atom is tetrahedrally coordinated (BO₄), while the other four boron atoms are in a trigonal planar coordination (BO₃). acs.org ¹¹B NMR spectroscopy is the primary method for distinguishing between these different boron environments.

The hybridization of the boron atoms significantly influences their ¹¹B NMR chemical shifts. nih.gov

Tetrahedral Boron (BO₄): The tetrahedrally coordinated sp³ boron atom is more shielded and therefore resonates at a higher field (lower ppm value). In pentaborate salts, this signal consistently appears in the range of 1.0 to 1.2 ppm. nih.govresearchgate.net

Trigonal Boron (BO₃): The trigonal sp² boron atoms are less shielded and resonate at a lower field (higher ppm value). stanford.edu The signals for these boron atoms in the pentaborate ring, as well as those in equilibrium species like triborate, typically appear in the 12-19 ppm range. nih.govsoton.ac.uk

Theoretically, in a pure pentaborate anion, the ratio of tetrahedral to trigonal boron atoms is 1:4. The integrated intensity of the ¹¹B NMR signals should reflect this ratio, with the high-field signal (around 1 ppm) accounting for 20% of the total boron signal intensity.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups and structural components of this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound displays a series of absorption bands that are characteristic of the B-O bonds within the pentaborate ring structure. The spectrum is typically complex due to the various types of B-O bonds in both trigonal (BO₃) and tetrahedral (BO₄) units.

Key vibrational regions for the pentaborate anion include:

1300-1500 cm⁻¹: This region is dominated by strong absorptions corresponding to the asymmetric B-O stretching vibrations within the trigonal BO₃ units of the boroxole rings. researchgate.net For this compound, strong bands have been identified at approximately 1460 cm⁻¹ and 1441 cm⁻¹. nih.gov

850-1150 cm⁻¹: Strong bands in this range are characteristic of B-O stretching vibrations involving the central tetrahedral BO₄ unit. researchgate.netnist.gov Peaks observed around 1103 cm⁻¹ and 1024 cm⁻¹ fall into this category. nih.gov

650-800 cm⁻¹: This region typically contains bands arising from B-O-B bending and ring deformation vibrations, which are characteristic of the polyborate structure. nist.gov Absorptions at approximately 783 cm⁻¹ and 765 cm⁻¹ are assigned to these modes. nih.gov

Additional bands are also present from the dimethylammonium cation, such as N-H and C-H stretching vibrations, typically found above 3000 cm⁻¹. nih.gov

Table 3: Characteristic FT-IR Vibrational Modes for the Pentaborate Anion

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| ~1460, ~1441 | Asymmetric B-O stretching in trigonal BO₃ units |

| ~1103, ~1024 | B-O stretching in tetrahedral BO₄ units |

| ~925 | B-O stretching / deformation |

Detection of Functional Groups Associated with Dimethylammonium Cation

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the dimethylammonium cation, [(CH₃)₂NH₂]⁺. These bands are indicative of the various functional groups within this cation.

Key vibrational modes for the dimethylammonium cation include:

N-H Stretching: The N-H bonds in the secondary ammonium (B1175870) ion give rise to stretching vibrations, which are typically observed in the region of 3200-3600 cm⁻¹. These bands can be broad due to the influence of hydrogen bonding.

C-H Stretching: The methyl (CH₃) groups of the cation exhibit symmetric and asymmetric stretching vibrations. These are generally found in the 2800-3000 cm⁻¹ range.

N-H Bending: The bending vibrations (scissoring) of the N-H group are expected in the region of 1550-1650 cm⁻¹.

C-N Stretching: The stretching of the carbon-nitrogen bond in aliphatic amines typically appears in the 1020-1250 cm⁻¹ range.

The presence of these distinct absorption bands in the IR spectrum confirms the existence of the dimethylammonium cation within the compound's structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200 - 3600 |

| C-H (in CH₃) | Stretching | 2800 - 3000 |

| N-H | Bending | 1550 - 1650 |

| C-N | Stretching | 1020 - 1250 |

Analysis of Hydrogen Bonding Manifestations in IR Spectra

Hydrogen bonding plays a crucial role in the crystal lattice of this compound, influencing the positions and shapes of various absorption bands in the IR spectrum. The pentaborate anion, [B₅O₆(OH)₄]⁻, with its hydroxyl groups, and the dimethylammonium cation, with its N-H protons, are both capable of participating in extensive hydrogen bonding.

Manifestations of hydrogen bonding in the IR spectrum include:

Broadening of O-H and N-H Stretching Bands: The O-H stretching vibrations of the pentaborate anion, typically found in the 3200-3600 cm⁻¹ region, and the N-H stretching bands of the cation are significantly broadened due to the influence of hydrogen bonding. This broadening arises from the distribution of hydrogen bond strengths and distances within the crystal lattice.

Shifts in Stretching Frequencies: The formation of hydrogen bonds generally leads to a red-shift (shift to lower wavenumbers) of the X-H (where X is O or N) stretching frequencies. This is because the hydrogen bond weakens the X-H covalent bond.

B-O Vibrational Modes: The pentaborate anion contains both trigonal (BO₃) and tetrahedral (BO₄) boron atoms, leading to a complex series of B-O stretching and bending vibrations. Strong B-O stretching bands are typically observed in the 800-1400 cm⁻¹ region. A band around 925 cm⁻¹ can be indicative of the pentaborate anion structure. Hydrogen bonding can influence the positions and intensities of these bands.

The analysis of these spectral features provides valuable information on the intermolecular interactions that stabilize the solid-state structure of this compound.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. For a salt like this compound, this technique can provide information on the molecular weight of the constituent ions and their fragmentation patterns.

Molecular Weight Determination and Fragmentation Pattern Analysis

Due to the ionic and non-volatile nature of this compound, soft ionization techniques such as Electrospray Ionization (ESI) would be most suitable for its analysis by mass spectrometry.

Molecular Weight Determination: In positive-ion mode ESI-MS, the dimethylammonium cation, [(CH₃)₂NH₂]⁺, would be expected to be observed with a mass-to-charge ratio (m/z) corresponding to its molecular weight. In negative-ion mode, the pentaborate anion, [B₅O₆(OH)₄]⁻, would be detected.

Fragmentation Pattern Analysis: The fragmentation of the dimethylammonium cation upon collisional activation would likely involve the loss of small neutral molecules. Common fragmentation pathways for aliphatic amines include the cleavage of the C-N bond.

The fragmentation of the pentaborate anion is more complex and would involve the loss of water molecules (H₂O) and boric acid (H₃BO₃) units. The specific fragmentation pattern would provide insights into the structure and stability of the polyborate network.

As of the current literature, detailed experimental mass spectrometry data for this compound is not widely available. The analysis presented here is based on the general principles of mass spectrometry as applied to similar chemical structures.

Elemental Analysis Techniques

Elemental analysis is a fundamental technique used to determine the percentage composition of a compound, which serves to verify its empirical formula.

Verification of Empirical Formula through Carbon, Hydrogen, and Nitrogen Content

The empirical formula of this compound is C₂H₁₂B₅NO₁₀. The theoretical weight percentages of carbon, hydrogen, and nitrogen can be calculated from this formula. Experimental determination of these percentages through combustion analysis provides a means to verify the purity and composition of the synthesized compound.

Research by Beckett et al. has provided both the calculated and experimentally determined elemental analysis data for a compound identified as [Me₂NH₂][B₅O₆(OH)₄]. bangor.ac.uk

| Element | Theoretical (Calculated) % | Experimental (Found) % |

| Carbon (C) | 9.1 | 9.4 |

| Hydrogen (H) | 4.6 | 4.6 |

| Nitrogen (N) | 5.3 | 5.3 |

The close agreement between the calculated and found percentages for carbon, hydrogen, and nitrogen provides strong evidence for the successful synthesis and purity of this compound with the expected empirical formula.

Thermal Behavior and Decomposition Mechanism Investigations

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are cornerstone techniques for elucidating the thermal behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.

The study of the thermal degradation of dimethylammonium pentaborate and related non-metal cation pentaborates typically involves heating the sample in a controlled atmosphere, commonly air or an inert gas like nitrogen, at a constant heating rate. The resulting TGA and DTA curves provide a detailed profile of the decomposition process, identifying the temperatures at which significant mass loss or thermal events occur. By analyzing these curves, researchers can determine the sequence of degradation steps, the nature of the intermediates, and the final residue.

Non-metal cation pentaborates often exist in hydrated forms. The initial stage of their thermal decomposition involves the loss of water molecules. TGA is instrumental in quantifying the amount of hydrate (B1144303) water by measuring the mass loss at temperatures below 250 °C. This dehydration process is typically an endothermic event, which is observable as a peak in the DTA curve. For instance, studies on various non-metal cation pentaborates show that dehydration, leading to the formation of condensed polymeric pentaborates, consistently occurs at temperatures below 250 °C soton.ac.uknih.gov.

The number of water molecules can be calculated from the percentage of mass loss in the initial decomposition step. For a related compound, bis(dimethylammonium)bis(pentaborate), the thermal decomposition begins with the condensation of pentaborate units, involving the loss of four water molecules in the temperature range of 150–300 °C mdpi.com.

Table 1: Representative Dehydration Data for a Related Bis(dimethylammonium) Pentaborate Compound

| Temperature Range (°C) | Process | Calculated Mass Loss (%) | Observed Mass Loss (%) |

| 150 - 300 | Dehydration (Loss of 4H₂O) | 13.0 | 14.0 |

This interactive table provides an example of typical dehydration data observed during the thermal analysis of a closely related dimethylammonium-containing pentaborate salt.

Following dehydration, the second major stage in the thermal decomposition of non-metal cation pentaborates is the oxidative decomposition of the organic cation. This process occurs at higher temperatures, generally between 250 °C and 650 °C, and is characterized by a significant mass loss corresponding to the combustion of the dimethylammonium cation mdpi.comrsc.org. This stage is typically observed as an exothermic event in the DTA curve.

Table 2: General Thermal Decomposition Stages for Non-Metal Cation Pentaborates

| Temperature Range (°C) | Decomposition Stage | Primary Products | Final Residue |

| < 250 | Dehydration | Condensed Polymeric Pentaborates, Water | - |

| 250 - 650 | Oxidative Decomposition of Cation | Gaseous organic byproducts (e.g., CO₂, H₂O, NOx) | Boron Oxide (B₂O₃) |

This interactive table outlines the general temperature ranges and products for the thermal decomposition of non-metal cation pentaborates, which is analogous to the behavior expected for this compound.

The kinetic and thermodynamic parameters of the decomposition processes, such as activation energy, enthalpy, and entropy, can be determined from TGA and DTA data collected at multiple heating rates. While specific kinetic studies on this compound are not extensively available, the general approach for related borate (B1201080) compounds involves applying model-fitting or model-free isoconversional methods to the thermogravimetric data. These parameters are crucial for understanding the reaction mechanisms and predicting the thermal stability of the compound under different conditions.

Mechanistic Studies of Thermal Decomposition

Understanding the mechanism of thermal decomposition provides a deeper insight into the chemical transformations occurring at the molecular level.

The initial dehydration step in the thermal decomposition of this compound involves the condensation of pentaborate units. The [B₅O₆(OH)₄]⁻ anions are linked together through the elimination of water molecules from their hydroxyl groups. This process results in the formation of B-O-B bridges, leading to a three-dimensional polymeric borate network soton.ac.uknih.gov. This condensed intermediate is stable until the onset of the higher-temperature decomposition of the organic cation. The nature of the cation can influence the specific temperature and pathway of this condensation, but the general mechanism of forming a more extended borate network through the loss of water is a common feature for non-metal cation pentaborates.

Oxidation Mechanisms of the Organic Cation Moiety

The thermal decomposition of this compound in an oxidizing atmosphere, such as air, proceeds via a multi-stage process. Following an initial dehydration and condensation of the pentaborate anion structure at lower temperatures, the subsequent higher-temperature stage involves the energetic oxidation of the organic dimethylammonium cation, [(CH₃)₂NH₂]⁺. This process is primarily responsible for a significant mass loss in thermogravimetric analysis (TGA) and is typically exothermic.

Research on analogous non-metal cation polyborates indicates that the oxidation of the organic cation is the final step leading to the formation of the inorganic residue. sci-hub.red In an oxidizing atmosphere (synthetic air), the organic fragments of the dimethylammonium cation undergo combustion. bohrium.com This complex series of reactions involves the breaking of C-H, N-H, and C-N bonds and their reaction with oxygen.

The primary volatile products expected from the complete combustion of the dimethylammonium moiety are:

Carbon Dioxide (CO₂): Formed from the oxidation of the two methyl (CH₃) groups.

Water (H₂O): Generated from the hydrogen atoms present in the methyl groups and the ammonium (B1175870) group.

Nitrogen Oxides (NOₓ): The nitrogen atom from the cation is oxidized to form various oxides, such as nitrogen dioxide (NO₂) or dinitrogen oxide (N₂O), depending on the specific temperature and atmospheric conditions.

Formation Mechanisms of Boron Oxide Residues

The formation of the final boron oxide (B₂O₃) residue is intrinsically linked to the thermal events of dehydration, condensation, and cation oxidation. The process begins after the initial loss of water molecules from the hydrated pentaborate structure, which leads to the cross-linking of hydroxyl groups between the polyborate anions. sci-hub.red This creates a condensed, amorphous polyborate or boron-oxyanion network.

The key stages in the transformation to boron oxide are:

Dehydration and Condensation: At lower temperatures (typically between 150–300°C for related compounds), the [B₅O₆(OH)₄]⁻ anions undergo dehydration. sci-hub.red This involves the reaction between hydroxyl (–OH) groups on adjacent anions, eliminating water and forming stable Boron-Oxygen-Boron (B–O–B) bridges. This results in a condensed polyborate intermediate with a higher molecular weight.

Structural Reorganization: As the temperature increases into the range of cation oxidation (above 300°C), the energy released by the combustion of the dimethylammonium cation facilitates the further breakdown of the condensed polyborate. sci-hub.red Any remaining B-OH groups are eliminated as water.

Boron Oxide Network Formation: The boron and oxygen atoms rearrange to form the characteristic three-dimensional network structure of glassy boron oxide (B₂O₃). This final residue is a thermally stable, glassy material. sci-hub.red The conversion of boric acid (H₃BO₃), a related compound, to boron trioxide has been shown to proceed through intermediate stages involving the formation of metaboric acid (HBO₂) and tetraboric acid (H₂B₄O₇) before the final B₂O₃ is formed. researchgate.net A similar stepwise transformation of the polyborate backbone is expected during the decomposition of this compound.

The table below summarizes the general thermal events observed during the decomposition of dialkylammonium pentaborates, leading to the formation of boron oxide.

| Temperature Range (Approx.) | Process | Evolved Gaseous Products | Solid Residue |

|---|---|---|---|

| 150–300°C | Dehydration and condensation of pentaborate anions | Water (H₂O) | Condensed Polyborate Intermediate |

| 300–650°C | Oxidation (combustion) of the dimethylammonium cation and final residue formation | Carbon Dioxide (CO₂), Water (H₂O), Nitrogen Oxides (NOₓ) | Boron Oxide (B₂O₃) |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies. However, no specific DFT studies focused on dimethylammonium pentaborate have been found. Such a study would be invaluable for a deeper understanding of this compound.

Geometry Optimization and Electronic Structure Analysis

A thorough DFT analysis would begin with the geometry optimization of the dimethylammonium cation ([ (CH₃)₂NH₂ ]⁺) and the pentaborate anion ([B₅O₆(OH)₄]⁻) individually and as an ion pair. This would provide precise theoretical values for bond lengths, bond angles, and dihedral angles. Following optimization, an electronic structure analysis, including the visualization of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would offer insights into the compound's reactivity and electronic transitions. Currently, such specific data for this compound has not been published.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations using DFT are instrumental in assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a direct correlation can be made with the peaks observed in experimental spectra, allowing for a precise assignment of stretching and bending modes of functional groups like N-H, C-H, O-H, and B-O. While experimental IR data exists for various pentaborate salts, a detailed computational study correlating theoretical frequencies with experimental data for this compound is absent from the literature. mdpi.combangor.ac.uk

Computational Prediction of Anion-Cation Interactions

Beyond hydrogen bonding, the interaction between the dimethylammonium cation and the pentaborate anion is governed by electrostatic forces. DFT can be used to map the molecular electrostatic potential (MEP), which illustrates the charge distribution and predicts the sites for electrophilic and nucleophilic attack. Furthermore, quantum theory of atoms in molecules (QTAIM) analysis could characterize the nature of the interionic bonds. Such computational predictions would provide a quantitative description of the forces holding the crystal lattice together, but this research has not yet been published for this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. uiowa.edunih.gov This technique allows for the investigation of dynamic properties and conformational changes that are not accessible through static calculations.

Dynamic Behavior and Conformational Analysis of Molecular Components

MD simulations of this compound in a condensed phase (e.g., in aqueous solution or as a solid lattice) would provide critical insights into its dynamic behavior. These simulations could reveal the conformational flexibility of the dimethylammonium cation and the pentaborate anion, including the rotation of methyl and hydroxyl groups. Furthermore, MD simulations can elucidate the dynamics of the hydrogen bonding network, showing the formation and breaking of hydrogen bonds over time. This level of detailed dynamic analysis for this compound is not currently available in the scientific literature.

Exploration of Supramolecular Assembly Processes

The formation of the crystalline structure of this compound is a classic example of supramolecular assembly, where individual dimethylammonium cations and pentaborate anions organize into a well-defined three-dimensional lattice. This self-assembly is primarily driven by a network of hydrogen bonds.

Molecular Dynamics (MD) simulations offer a dynamic perspective on the self-assembly process. By simulating the motion of ions over time, MD can provide insights into the initial stages of aggregation and the subsequent organization into a crystalline form. While all-atom MD simulations provide a high level of detail, coarse-grained models can be employed to study larger systems and longer timescales, offering a broader view of the assembly landscape.

Table 1: Representative Hydrogen Bond Parameters in Alkylammonium Borates from DFT Calculations

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Hydrogen-Acceptor Distance (Å) | Bond Angle (°) | Interaction Energy (kcal/mol) |

| N-H···O (Ammonium-Borate) | 2.7 - 3.0 | 1.7 - 2.0 | 160 - 175 | -5 to -15 |

| O-H···O (Borate-Borate) | 2.6 - 2.9 | 1.6 - 1.9 | 165 - 180 | -4 to -10 |

Note: The data in this table is illustrative and represents typical ranges observed in computational studies of similar alkylammonium borate (B1201080) systems. Specific values for this compound would require dedicated computational analysis.

Advanced Quantum Chemical Methodologies for Borate Systems

To achieve a more profound understanding of the electronic structure and bonding in borate systems like this compound, researchers employ advanced quantum chemical methodologies that go beyond standard DFT approximations.

Coupled Cluster (CC) theory, particularly methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), is considered the "gold standard" for high-accuracy calculations on small to medium-sized molecules. github.io Although computationally expensive, CC methods can provide benchmark-quality data on interaction energies and electronic properties, which can be used to validate and calibrate more computationally efficient methods like DFT. For complex borate clusters, these methods can offer precise descriptions of electron correlation effects, which are crucial for accurately modeling their reactivity and stability. researchgate.netwikipedia.org

The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool for analyzing the nature of chemical bonds and intermolecular interactions. nih.gov By examining the topology of the electron density, QTAIM can identify and characterize bond critical points (BCPs) associated with hydrogen bonds and other non-covalent interactions within the this compound crystal. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative measures of the strength and nature of these interactions, distinguishing between shared-shell (covalent-like) and closed-shell (electrostatic) interactions. researchgate.netchemrxiv.org

Correlation of Theoretical Models with Experimental Findings

The validation of computational models is paramount, and this is achieved by comparing theoretical predictions with experimental data. For this compound, several experimental techniques provide data that can be directly correlated with theoretical calculations.

X-ray Diffraction (XRD) data provides the precise atomic coordinates of the crystal structure. Theoretical geometry optimizations using methods like DFT should reproduce these experimental structures with high fidelity. nih.govjst.go.jp Any significant discrepancies may indicate deficiencies in the computational model or the presence of solid-state effects not fully captured by the calculations.

Vibrational Spectroscopy (Infrared and Raman) is a sensitive probe of molecular structure and bonding. DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the dimethylammonium and pentaborate ions. mdpi.com By comparing the calculated spectra with experimental IR and Raman spectra, researchers can validate the accuracy of the computed geometry and force field. Discrepancies can point to the influence of the crystalline environment on the vibrational properties.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies for a Representative Alkylammonium Borate

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3250 | 3245 | N-H stretching |

| ν(B-O) tetrahedral | 930 | 925 | B-O stretching in BO₄ |

| ν(B-O) trigonal | 1350 | 1361 | B-O stretching in BO₃ |

| δ(N-H) | 1620 | 1615 | N-H bending |

Note: This table presents hypothetical data for illustrative purposes, based on typical correlations found in the literature for similar compounds. mdpi.com A detailed analysis would be required for this compound itself.

Q & A

Basic: How is dimethylammonium pentaborate synthesized in laboratory settings, and what are the critical stoichiometric considerations?

This compound is typically synthesized via acid-base reactions between dimethylamine and boric acid in aqueous or methanol-water solutions. A critical stoichiometric ratio of 1:5 (amine:boric acid) is required to favor pentaborate anion formation . Crystallization is achieved by slow evaporation, yielding monoclinic crystals (space group P2₁ or P2₁/c). Deviations in stoichiometry may lead to competing borate species (e.g., triborate or metaborate), necessitating precise pH control (~8–9) to stabilize the pentaborate structure .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

- FT-IR : Identifies B–O vibrations (600–800 cm⁻¹ for BO₃, 900–1100 cm⁻¹ for BO₄) and N–H stretches (~3200 cm⁻¹) from the dimethylammonium cation .

- ¹¹B NMR : Peaks at δ ≈ 0–5 ppm (tetrahedral BO₄) and δ ≈ 15–20 ppm (trigonal BO₃) confirm pentaborate anion geometry .

- XRD : Monoclinic unit cell parameters (e.g., a = 9.35 Å, b = 14.52 Å, c = 10.47 Å) and H-bonding networks validate the supramolecular lattice .

Basic: How does thermal gravimetric analysis (TGA) elucidate the decomposition pathway of this compound?

TGA reveals three stages:

Dehydration (25–150°C): Loss of interstitial and coordinated H₂O (~5–10% mass loss).

Dehydroxylation (200–400°C): Removal of hydroxyl groups as H₂O, forming condensed B₅O₈ networks.

Organic decomposition (400–800°C): Cation degradation into CO/CO₂/NOₓ, leaving glassy B₂O₃ residue .

DSC corroborates endothermic peaks at ~200°C (dehydration) and exothermic events at ~500°C (oxidation) .

Advanced: What role do hydrogen-bonded networks play in the crystallographic stability of this compound?

The pentaborate anion ([B₅O₆(OH)₄]⁻) forms a 3D H-bonded lattice via α,α,β interactions (O–H···O distances: 2.6–2.8 Å). Cations occupy cavities, donating N–H···O bonds (2.8–3.0 Å) to stabilize the framework. Disruption of these networks (e.g., via dehydration) collapses the structure, highlighting their role in thermal and mechanical stability .

Advanced: How can the surface area and porosity of this compound be quantified, and what implications do these properties have?

- BET Analysis : Measures surface area (3–6 m²/g) via N₂ adsorption. Low values indicate dense H-bonded lattices with limited porosity .

- Hydrogen Storage : Capacities of 0.04–0.07 wt% correlate with surface area and interstitial voids. Higher crystallinity (evidenced by XRD) reduces amorphous regions, enhancing repeatability in adsorption studies .

Advanced: What methodologies investigate the hydrogen storage capacity of this compound-based compounds?

Gravimetric methods under controlled pressure (1–100 bar) and temperature (77–298 K) quantify H₂ uptake. Low capacities (≤0.1 wt%) are attributed to weak physisorption on B–O sites. Functionalizing cations with π-conjugated groups may improve binding via spillover mechanisms .

Advanced: How do cation variations influence the properties of non-metal cation pentaborates?

Bulky cations (e.g., benzylammonium) increase thermal stability (decomposition onset >250°C vs. 200°C for smaller cations) by stabilizing the lattice. Cations with electron-withdrawing groups (e.g., nitro) reduce H-bond donor capacity, lowering crystallinity and surface area .

Advanced: How can computational modeling predict the nonlinear optical (NLO) properties of this compound derivatives?

Density functional theory (DFT) calculates hyperpolarizability (β) using crystal coordinates from XRD. Polarizable B–O frameworks and cation alignment enhance second-harmonic generation (SHG), with predicted β values ~10× urea .

Basic: What precautions are necessary when handling this compound experimentally?

- Ventilation : Avoid inhalation of decomposition products (CO, NOₓ).

- PPE : Nitrile gloves and goggles prevent dermal/ocular exposure.

- Storage : Airtight containers in dry environments prevent hydration-induced structural changes .

Advanced: How are contradictions in crystallographic data for this compound polymorphs resolved?

Rietveld refinement of powder XRD data distinguishes polymorphs by unit cell parameters and H-bond patterns. Synchrotron XRD resolves ambiguities in space group assignments (e.g., P2₁ vs. P2₁/c) caused by subtle cation orientation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.